2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a methoxy group, and a dimethylamino group attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the process of glucose synthesis from non-carbohydrate precursors.
Biochemical Pathways
The compound affects the gluconeogenesis pathway by inhibiting the activity of Fructose-1,6-bisphosphatase 1 . This inhibition can lead to a decrease in glucose production, which could have downstream effects on energy metabolism in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The methoxy group can be introduced through a nucleophilic aromatic substitution reaction, followed by the introduction of the sulfonamide group using sulfonating agents. The final step involves the dimethylation of the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and selectivity. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
2,4-Dichloro-N-(2-hydroxy-5-methoxy-phenyl)-benzamide
Benzene, 2,4-dichloro-1-methoxy-
Uniqueness: 2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-12(2)16(13,14)9-5-6(10)8(15-3)4-7(9)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMBQNAWAQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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